molecular formula C21H23ClN4O3S3 B2680576 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1101177-25-6

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

Cat. No. B2680576
CAS RN: 1101177-25-6
M. Wt: 511.07
InChI Key: OVGVHEIZBPTEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a benzo[d]thiazol-2-yl group, which is a fused ring system containing a benzene ring and a thiazole ring . The pyrrolidin-2-yl methanone group contains a five-membered ring with a nitrogen atom and a ketone functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it likely has a high molecular weight due to its complex structure. The presence of multiple nitrogen atoms and a sulfur atom suggests that it may form hydrogen bonds .

Scientific Research Applications

Antimicrobial Activity

Compounds with benzothiazole and piperazine structures have been synthesized and shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests a potential application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Receptor Antagonism

Another area of application is in receptor antagonism. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been found to be a potent and selective antagonist for the CB1 cannabinoid receptor. The study involved molecular interaction analysis, suggesting the compound's application in studying receptor-ligand interactions and possibly in the development of therapies targeting cannabinoid receptors (Shim et al., 2002).

Enzyme Inhibition

Furthermore, compounds similar in structure have been evaluated for their ability to inhibit enzymes, such as the G protein-coupled receptor NPBWR1 (GPR7), showing high potency in both functional and binding assays. This indicates a potential application in the discovery of novel enzyme inhibitors for therapeutic purposes (Romero et al., 2012).

Sodium Channel Blockade and Anticonvulsant Agents

Derivatives have also been synthesized with the intention of blocking sodium channels and serving as anticonvulsant agents, indicating a potential for the development of new treatments for epilepsy or other conditions associated with sodium channel dysfunction (Malik & Khan, 2014).

properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S3/c1-14-15(22)6-7-17-19(14)23-21(31-17)25-11-9-24(10-12-25)20(27)16-4-2-8-26(16)32(28,29)18-5-3-13-30-18/h3,5-7,13,16H,2,4,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGVHEIZBPTEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.